molecular formula C16H16N2O4 B589114 Acetaminophen Dimer-d6 CAS No. 1794817-30-3

Acetaminophen Dimer-d6

Cat. No.: B589114
CAS No.: 1794817-30-3
M. Wt: 306.351
InChI Key: PHJCCQZHFLRCAA-WFGJKAKNSA-N
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Description

Acetaminophen Dimer-d6 is a deuterium-labeled derivative of Acetaminophen Dimer. This compound is primarily used in scientific research as a stable isotope-labeled standard. The incorporation of deuterium atoms into the molecular structure of Acetaminophen Dimer enhances its stability and allows for precise quantitation in various analytical applications .

Mechanism of Action

Target of Action

Acetaminophen Dimer-d6, also known as Paracetamol Dimer-d6, is a derivative of Acetaminophen . The primary targets of Acetaminophen are the enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are compounds that contribute to inflammation and pain .

Mode of Action

This compound likely shares a similar mode of action with its parent compound, Acetaminophen. It inhibits COX-1 and COX-2 through metabolism by the peroxidase function of these isoenzymes . This results in inhibition of phenoxyl radical formation from a critical tyrosine residue essential for the cyclooxygenase activity of COX-1 and COX-2 and prostaglandin (PG) synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those affected by Acetaminophen. Acetaminophen is metabolized in the liver by three central pathways: glucuronidation, sulfation, and cysteine conjugation . The metabolites formed, such as Acetaminophen cysteine (APCys), Acetaminophen glucuronide (APGlc), and Acetaminophen sulfate (APS), have different properties and roles . For instance, APCys is a more potent antioxidant than the parent compound .

Pharmacokinetics

It can be inferred that these properties would be similar to those of acetaminophen, given their structural similarity . Acetaminophen is well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of Acetaminophen. Acetaminophen’s action results in the reduction of pain and fever . At a molecular level, it inhibits the synthesis of prostaglandins, reducing inflammation . At a cellular level, it can cause changes in mitochondrial respiration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pressure can affect the stability of Acetaminophen and its metabolites . Furthermore, the presence of Acetaminophen in various water sources has raised concerns about its ecotoxicological profile . These factors could potentially influence the action of this compound as well.

Biochemical Analysis

Biochemical Properties

Acetaminophen Dimer-d6, like its parent compound, is likely to interact with various enzymes, proteins, and other biomolecules. Acetaminophen is metabolized in the liver by three central pathways: glucuronidation, sulfation, and cysteine conjugation . The nature of these interactions involves the conjugation of Acetaminophen with these biomolecules, which helps to detoxify the compound and prevent liver damage .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are likely to be similar to those of Acetaminophen. It influences cell function by inhibiting the creation of prostaglandins, thereby reducing inflammation and pain . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Like Acetaminophen, it may act as a weak inhibitor of prostaglandin synthesis by reducing cyclooxygenase (COX-1 and COX-2) .

Temporal Effects in Laboratory Settings

Based on the behavior of Acetaminophen, it can be inferred that factors such as the product’s stability, degradation, and any long-term effects on cellular function would be important areas of study .

Dosage Effects in Animal Models

Studies on Acetaminophen have shown that overdose and long-term use can produce hepatic and/or renal injury .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Acetaminophen, including interactions with enzymes or cofactors in the glucuronidation, sulfation, and cysteine conjugation pathways .

Transport and Distribution

Based on the behavior of Acetaminophen, it can be inferred that it may interact with various transporters or binding proteins .

Subcellular Localization

Based on the behavior of Acetaminophen, it can be inferred that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaminophen Dimer-d6 involves the deuteration of Acetaminophen Dimer. The process typically includes the following steps:

    Deuteration of Acetaminophen: Acetaminophen is subjected to deuterium exchange reactions using deuterium oxide (D2O) or other deuterium sources under specific conditions to replace hydrogen atoms with deuterium.

    Dimerization: The deuterated Acetaminophen is then subjected to oxidative coupling reactions to form the dimer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards required for research and analytical applications .

Chemical Reactions Analysis

Types of Reactions

Acetaminophen Dimer-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetaminophen Dimer-d6 is widely used in scientific research for various applications:

Comparison with Similar Compounds

Similar Compounds

    Acetaminophen: The parent compound, widely used as an analgesic and antipyretic.

    Acetaminophen Glucuronide: A major metabolite of Acetaminophen, more water-soluble and excreted in urine.

    Acetaminophen Sulfate: Another major metabolite, formed through sulfation.

    Acetaminophen Cysteine: Formed through conjugation with cysteine, a potent antioxidant.

Uniqueness

Acetaminophen Dimer-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical applications. This makes it an invaluable tool in pharmacokinetic and metabolic studies, offering insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

2,2,2-trideuterio-N-[4-hydroxy-3-[2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]phenyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-9(19)17-11-3-5-15(21)13(7-11)14-8-12(18-10(2)20)4-6-16(14)22/h3-8,21-22H,1-2H3,(H,17,19)(H,18,20)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJCCQZHFLRCAA-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)NC(=O)C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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